

Application of Dopamine and Dobutamine in Electrophysiology Recordings

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Compound of Interest

Compound Name: *Dubamine*

Cat. No.: *B1209130*

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Note to the Reader: The term "**Dubamine**" is not found in scientific literature pertaining to electrophysiology. It is presumed to be a typographical error. This document will provide detailed application notes and protocols for two relevant compounds: Dopamine, a crucial neurotransmitter, and Dobutamine, a synthetic catecholamine used in cardiology. Both have significant and distinct applications in electrophysiological studies.

Part 1: Application of Dopamine in Neuronal Electrophysiology Recordings

Application Note

Dopamine is a critical neuromodulator in the central nervous system, influencing a wide array of neuronal functions including motor control, motivation, reward, and cognitive function.[1] In electrophysiology, dopamine is applied to investigate its modulatory effects on neuronal excitability, synaptic transmission, and ion channel function.[1][2] Dopamine exerts its effects through two families of G-protein coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3]

Activation of D1-like receptors typically leads to neuronal excitation via a Gs/olf-coupled pathway that stimulates adenylyl cyclase, increases cyclic AMP (cAMP), and activates Protein Kinase A (PKA).[4][5] Conversely, D2-like receptor activation is often inhibitory, acting through a Gi-coupled pathway to inhibit adenylyl cyclase and reduce cAMP levels.[4] Dopamine's effects on ion channels are complex; it can modulate a variety of voltage-gated and ligand-gated channels, leading to changes in neuronal firing patterns from regular pacemaking to bursting

activity.[6][7] For instance, dopamine can increase the probability of glutamate receptor channel opening and modulate potassium channel activity to alter neuronal firing rates.[8][9]

Electrophysiological recordings, such as patch-clamp, are essential for elucidating the precise mechanisms of dopamine action on individual neurons and neural circuits. These studies are vital for understanding the pathophysiology of disorders like Parkinson's disease, schizophrenia, and addiction, and for the development of novel therapeutic agents targeting the dopaminergic system.[5]

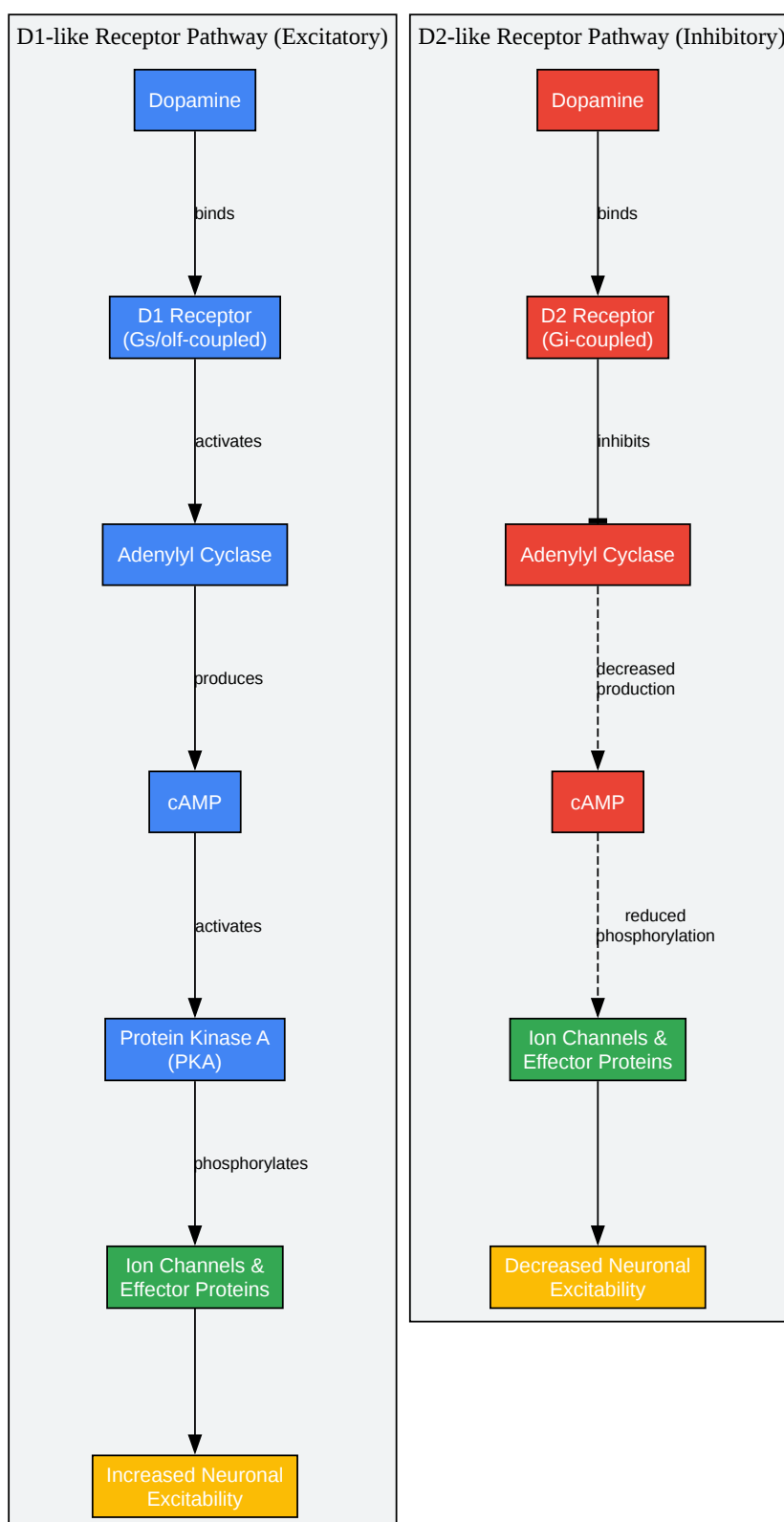
Data Presentation: Quantitative Effects of Dopamine

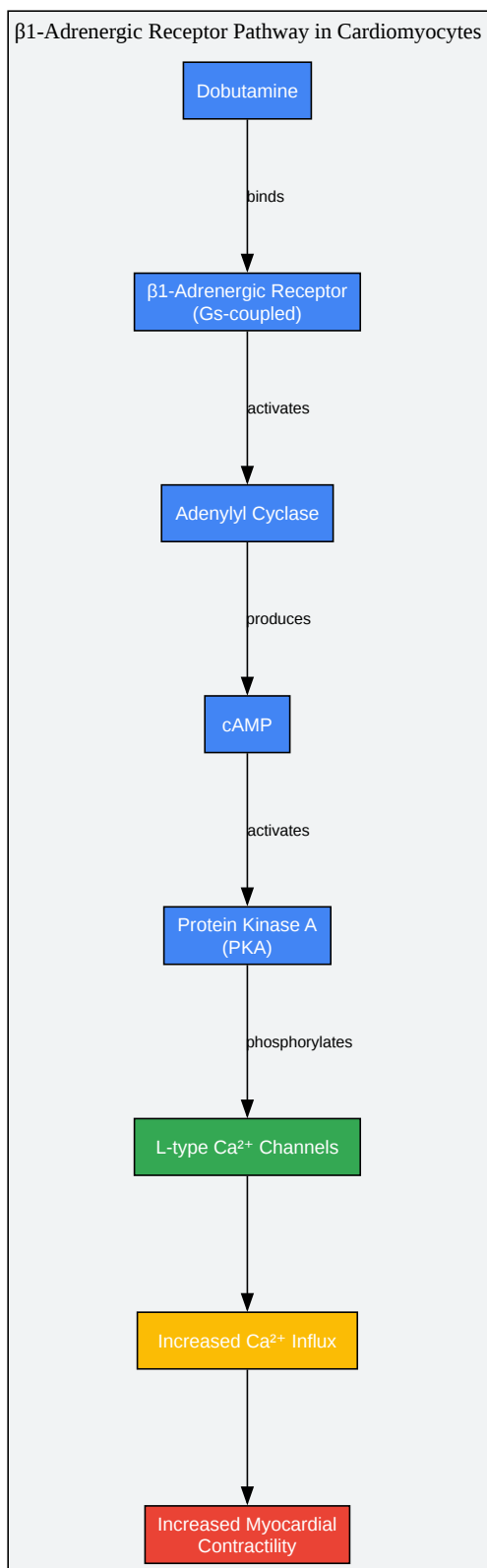
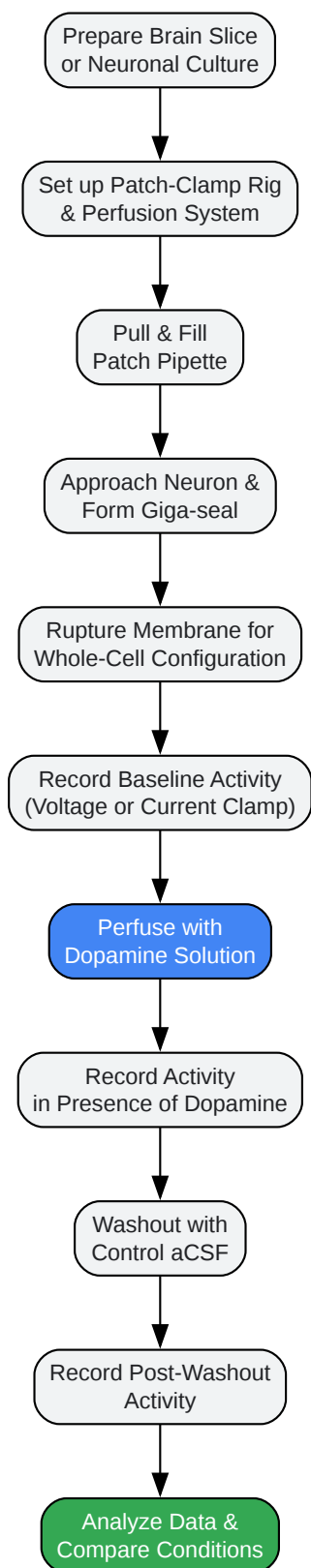
The following table summarizes the observed quantitative effects of dopamine and its receptor agonists/antagonists on neuronal electrophysiological properties.

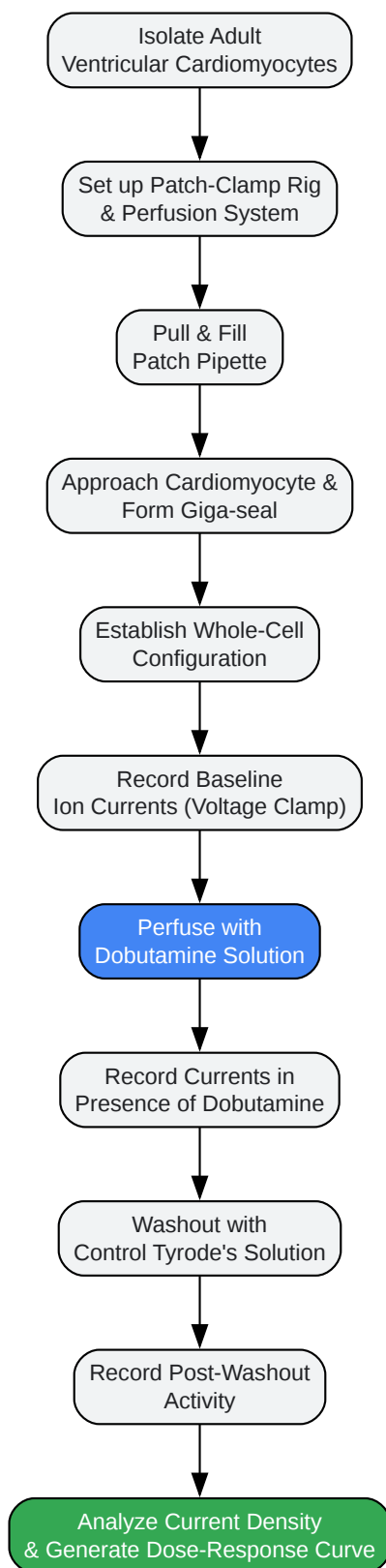
Parameter	Preparation	Dopamine/Agonist Concentration	Observed Effect	Reference
Neuronal Firing Rate	Striatal Neurons (in vivo)	D1 & D2 receptor blockade	~82% of neurons showed a decrease in firing rate.	[10]
VTA Dopamine Neurons (in vivo, anesthetized)	-	Average firing rate of ~4.5 Hz, ranging from 0.5 to 10 Hz.	[7]	
Ion Channel Properties				
Glutamate-gated channels	Cultured Teleost Retinal Horizontal Cells	Dopamine	Increased frequency of channel opening by up to 150%; increased duration of openings by 20-30%.	[8]
Subthreshold Cs ⁺ -sensitive conductances	Rat Neostriatal Neurons (in vitro slice)	1-10 μ M (D1 agonists SKF 38393, CI-APB)	Increased inward rectification, indicative of modulation of these conductances.	
Dopamine Release	Cells expressing Dopamine Transporter (DAT)	2 mM Dopamine (in patch pipette)	Allows for measurement of dopamine efflux via reverse transport when the cell is depolarized.	[11]

Signaling Pathways

Dopamine Receptor Signaling Pathways







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